molecular formula C17H13ClN4O3S2 B2946954 N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1351643-81-6

N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No.: B2946954
CAS No.: 1351643-81-6
M. Wt: 420.89
InChI Key: YNGVKXBTZZODLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups, including a thiadiazole ring, a cyclopropyl group, an isoxazole ring, and a carboxamide group. These functional groups suggest that the compound could have a variety of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. Some general properties that might be relevant include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .

Scientific Research Applications

Synthesis of Derivatives and Biological Activities

  • Synthesis Techniques : New derivatives of thiadiazole and thiohydantoin have been synthesized through condensation reactions, demonstrating the utility of thiadiazole compounds in creating new chemical entities with potential biological activities (Balya et al., 2008). This suggests that the compound could also be synthesized through similar methods for further research applications.
  • Antimicrobial and Antitumor Properties : Synthesis and evaluation of thiophene and thiazolyl-thiophene derivatives have revealed significant in vitro cytotoxicity against various cell lines, pointing towards the potential antitumor properties of thiadiazole derivatives (Atta & Abdel‐Latif, 2021). Similarly, the compound of interest might be explored for its cytotoxic and antimicrobial potentials.

Potential for Nematocidal Activity

  • Nematocidal Compounds : Novel oxadiazole derivatives containing a thiadiazole amide group have shown promising nematocidal activities, suggesting that similar structures could be effective against nematodes (Liu et al., 2022).

Antiviral Activities

  • Antiviral Effects : Derivatives of 1,3,4-thiadiazole have been synthesized and shown to possess antiviral activities against specific viruses, indicating the potential application of similar compounds in antiviral research (Chen et al., 2010).

Inhibition of Photosynthetic Electron Transport

  • Photosynthesis Inhibition : Pyrazole derivatives, including those with 1,3,4-thiadiazole structures, have been studied for their ability to inhibit photosynthetic electron transport, suggesting an avenue for agricultural and herbicidal research (Vicentini et al., 2005).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable and may be harmful or fatal if swallowed or inhaled .

Future Directions

The future research directions for a compound like this could involve further exploration of its biological activity, potential uses in medicine or industry, and methods for its synthesis .

Properties

IUPAC Name

N-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S2/c18-11-5-3-9(4-6-11)13(23)8-26-17-21-20-16(27-17)19-15(24)12-7-14(25-22-12)10-1-2-10/h3-7,10H,1-2,8H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGVKXBTZZODLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.